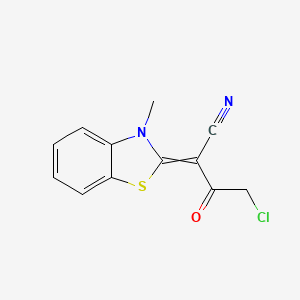![molecular formula C16H10F6N2S B14117587 2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, which is known for its biological activity, and a 3,5-bis(trifluoromethyl)benzyl group, which enhances its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.
科学的研究の応用
2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole core.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced stability and performance.
作用機序
The mechanism of action of 2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups may enhance the compound’s binding affinity and stability, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
- 2-((3,5-Bis(trifluoromethyl)phenyl)thio)-1H-benzo[d]imidazole
- 2-((3,5-Difluorobenzyl)thio)-1H-benzo[d]imidazole
- 2-((3,5-Dimethylbenzyl)thio)-1H-benzo[d]imidazole
Uniqueness
2-((3,5-Bis(trifluoromethyl)benzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H10F6N2S |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H10F6N2S/c17-15(18,19)10-5-9(6-11(7-10)16(20,21)22)8-25-14-23-12-3-1-2-4-13(12)24-14/h1-7H,8H2,(H,23,24) |
InChIキー |
QLLDDGFAFROEIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
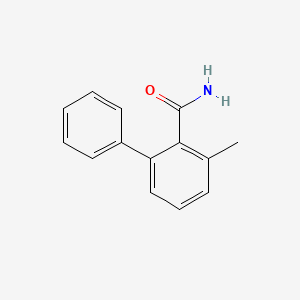
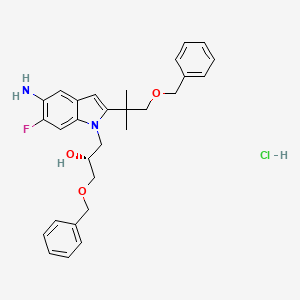
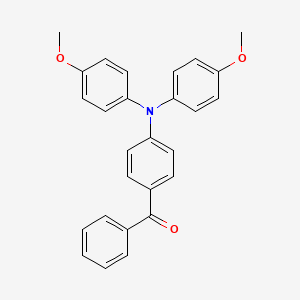
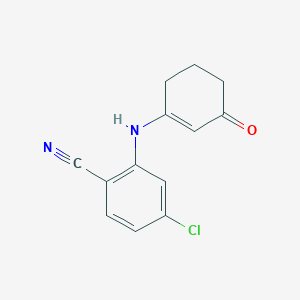

![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)

![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)

![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
